molecular formula C20H21N3O4S B11264729 Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate

Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate

Cat. No.: B11264729
M. Wt: 399.5 g/mol
InChI Key: GXQUIIOVIXPQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate involves its interaction with various molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pyrazole ring can interact with receptors and enzymes, modulating their activity .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 3-[[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C20H21N3O4S/c1-4-27-20(24)16-6-5-7-17(11-16)23-28(25,26)19-12-15(9-8-13(19)2)18-10-14(3)21-22-18/h5-12,23H,4H2,1-3H3,(H,21,22)

InChI Key

GXQUIIOVIXPQCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=C3)C)C

Origin of Product

United States

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